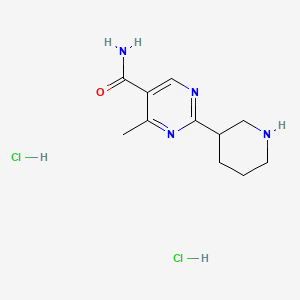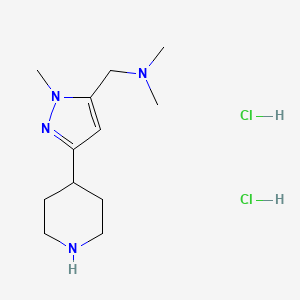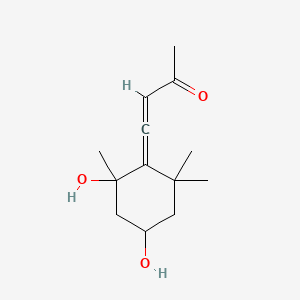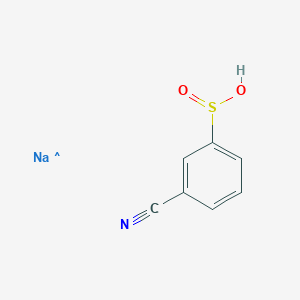![molecular formula C12H13N3 B12310061 N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
N-[4-(Aminomethyl)phenyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Aminomethyl)phenyl]pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an aminomethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]pyridin-2-amine typically involves the reaction of 4-(aminomethyl)benzonitrile with 2-aminopyridine under specific conditions. One common method includes the use of a catalyst such as aluminum oxide (Al₂O₃) and a base like cesium carbonate (Cs₂CO₃) in an alcoholic medium . The reaction is carried out at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Aminomethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and their derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[4-(Aminomethyl)phenyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-[4-(Aminomethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)pyridine: A related compound with similar structural features but different reactivity and applications.
2-Picolylamine: Another similar compound used in the synthesis of ionic liquids and metal complexes.
4-Amino-2-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group that exhibits unique chemical properties.
Uniqueness
N-[4-(Aminomethyl)phenyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its combination of an aminomethyl group and a pyridine ring makes it a versatile compound in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9,13H2,(H,14,15) |
Clé InChI |
BTEUQJUOWGXDJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)











![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
![2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
